Eptapirone

Descripción general

Descripción

Eptapirone is a highly potent and selective full agonist of the 5-HT1A receptor, belonging to the azapirone family. It has been studied for its potential therapeutic benefits in treating anxiety and depression due to its high intrinsic activity at the 5-HT1A receptor, which is comparable to that of serotonin .

Métodos De Preparación

The synthesis of Eptapirone involves a multi-step process. The compound consists of a heterocyclic aromatic portion and an aliphatic portion. The synthetic route includes the following key steps :

Cyclization: Using sodium hydroxide and ethylene glycol as solvents, resulting in a yield of 61.6% for 1,2,4-triazine-3,5(2H,4H)-dione.

Formation of 4-tert-butyl (pyrimidin-2-yl)piperazine-1-carboxylate: Achieved under optimized conditions using triethylamine as a base, ethanol as a solvent, and a reaction temperature of 50°C for 16 hours, yielding 63.1%.

Nucleophilic Substitution Reaction: The final step involves using potassium carbonate as a base, acetonitrile as a solvent, and sodium iodide as a catalyst at 50°C for 12 hours, resulting in a yield of 49.6%.

The main advantages of this route are the acceptable product purity, commercial availability of all starting materials, and the absence of high temperature, high pressure, and noble metal catalysts, making it feasible for commercial applications .

Análisis De Reacciones Químicas

Eptapirone undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This reaction is crucial in the synthesis of this compound, where potassium carbonate and sodium iodide are used as reagents.

Cyclization: Involves the formation of the triazine ring using sodium hydroxide and ethylene glycol.

The major products formed from these reactions include 1,2,4-triazine-3,5(2H,4H)-dione and 4-tert-butyl (pyrimidin-2-yl)piperazine-1-carboxylate .

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound for studying 5-HT1A receptor agonists.

Mecanismo De Acción

Eptapirone exerts its effects by acting as a full agonist at the 5-HT1A receptor. It binds to these receptors with high affinity, mimicking the action of serotonin. This binding leads to the activation of intracellular signaling pathways that result in the modulation of neurotransmitter release, ultimately producing anxiolytic and antidepressant effects .

Comparación Con Compuestos Similares

Eptapirone is compared with other 5-HT1A receptor agonists such as buspirone, ipsapirone, and tandospirone. Unlike these compounds, which act as partial agonists, this compound is a full agonist with intrinsic activity comparable to serotonin . This high intrinsic activity is believed to contribute to its superior therapeutic efficacy and rapid onset of action .

Similar Compounds

- Buspirone

- Ipsapirone

- Tandospirone

- Befiradol

- F-15,599

This compound’s uniqueness lies in its high intrinsic activity and selectivity for the 5-HT1A receptor, making it a promising candidate for further research and development in the treatment of anxiety and depression .

Actividad Biológica

Eptapirone, also known as F 11440, is a potent and selective agonist of the serotonin 5-HT1A receptor. It has garnered attention for its potential therapeutic applications in treating anxiety and depression. This article delves into the biological activity of this compound, summarizing its pharmacological properties, effects observed in animal and human studies, and implications for clinical use.

Pharmacological Profile

This compound exhibits a high affinity for the 5-HT1A receptor, with a binding affinity (pKi) of approximately 8.33, which is superior to that of other azapirones like buspirone (pKi = 7.50) and ipsapirone (pKi = 6.93) . Its intrinsic activity at the receptor level is comparable to that of serotonin itself, indicating its potential efficacy in modulating serotonergic pathways involved in mood regulation.

Table 1: Comparison of 5-HT1A Receptor Agonists

| Compound | pKi | Intrinsic Activity | Anxiolytic Effect | Antidepressant Effect |

|---|---|---|---|---|

| This compound | 8.33 | 1.0 | High | High |

| Buspirone | 7.50 | 0.49 | Moderate | Low |

| Ipsapirone | 6.93 | 0.46 | Moderate | Moderate |

| Flesinoxan | 8.91 | 0.93 | High | Moderate |

Animal Studies

This compound has been extensively studied in various animal models to assess its antidepressant and anxiolytic properties:

- Forced Swimming Test : In this model, this compound significantly reduced immobility time compared to buspirone and other antidepressants such as paroxetine and imipramine, suggesting strong antidepressant-like effects . Notably, this compound exhibited efficacy on the first administration, indicating a rapid onset of action.

- Conflict Procedure : this compound demonstrated a marked increase in punished responding without affecting unpunished responding, which is indicative of its anxiolytic-like properties . This effect was more pronounced than that observed with buspirone or flesinoxan.

Human Studies

This compound has undergone preliminary clinical trials in humans, primarily focusing on its safety and pharmacokinetics:

- Dosage and Administration : In trials where participants received an oral dose of 1.5 mg, this compound was well tolerated, with effects peaking within 30–60 minutes post-administration .

- Physiological Effects : The compound was found to reduce body temperature, prolong REM sleep, and increase cortisol and growth hormone levels . Side effects included dizziness and drowsiness but were generally mild.

Table 2: Summary of Human Clinical Trials on this compound

| Study Type | Dose (mg) | Key Findings |

|---|---|---|

| Preclinical Trials | 1.5 | Reduced body temperature; increased cortisol levels |

| Side Effects | Dizziness, drowsiness; overall well tolerated |

Implications for Clinical Use

The biological activity of this compound suggests it could be a promising candidate for treating anxiety disorders and major depressive disorder (MDD). Its rapid onset of action and robust efficacy in preclinical models highlight its potential advantages over existing therapies like buspirone.

Case Studies

Several case studies have reported positive outcomes with this compound as an adjunctive treatment for patients with schizophrenia who also exhibit anxiety symptoms. The addition of this compound to antipsychotic regimens has shown improvements in overall psychopathology and positive symptoms .

Propiedades

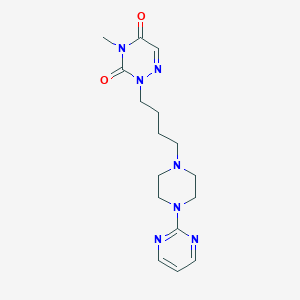

IUPAC Name |

4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O2/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15/h4-6,13H,2-3,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYAHEULKSYAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170857 | |

| Record name | Eptapirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179756-85-5 | |

| Record name | Eptapirone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179756855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eptapirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPTAPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M824XRO8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.